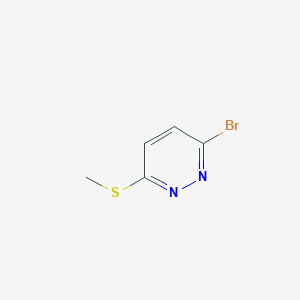

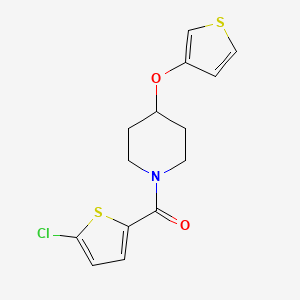

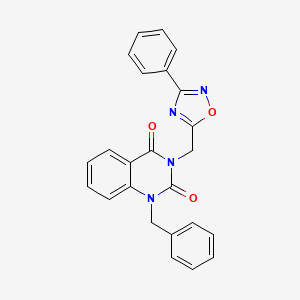

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione, also known as BHMt, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BHMt is a thiol-based reagent that is used as a reducing agent and a source of thiyl radicals.

Applications De Recherche Scientifique

Pharmaceutical Applications: Enzyme Inhibition

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione: derivatives have been intensely researched for their potential pharmaceutical applications. They are known to inhibit the activity of enzymes such as MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), which play a role in managing physiological phenomena including anxiety, pain, and neurodegenerative diseases like Alzheimer’s .

Tuberculosis Treatment: Mycobacterium tuberculosis Inhibition

Another significant application is in the treatment of tuberculosis (TB). Morpholino thiophenes, which share a similar structural motif with (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione , have been identified as novel inhibitors of Mycobacterium tuberculosis . They target the QcrB , a subunit of the menaquinol cytochrome c oxidoreductase, which is essential for the bacterium’s oxygen-dependent respiration .

Crystallography: Structural Analysis

The compound’s crystal structure has been analyzed, revealing that it crystallizes in the monoclinic space group P21/n. The morpholine ring adopts a chair conformation, and the carboxylic acid group is slightly bent from the benzene ring mean plane. This structure forms dimers through O—H…O hydrogen bonds and is stabilized by C—H…S and C—H…O interactions . This detailed structural information is crucial for understanding the compound’s interactions at the molecular level.

Chemical Synthesis: Novel Compound Creation

The synthesis of new phenyl(morpholino)methanethione derivatives, including (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione , is an area of active research. These compounds are synthesized for various applications, including those mentioned above, and their novel structures offer unique properties for exploration .

Material Science: Molecular Sheets Formation

The compound’s ability to form molecular sheets with distinct angles between their mean planes can be utilized in material science. These sheets’ cohesion is maintained by various intermolecular interactions, which could be beneficial in designing new materials with specific mechanical properties .

Analytical Chemistry: Intermolecular Interaction Study

The compound’s crystal structure provides a basis for studying intermolecular interactions. Researchers can use this information to analyze the behavior of similar compounds in different environments, which is valuable in the field of analytical chemistry .

Biochemistry: Endocannabinoid System Research

Given its role in inhibiting enzymes that degrade endocannabinoids, (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione can be used in biochemistry research to study the endocannabinoid system. This research can lead to a better understanding of how endocannabinoids influence various biological processes .

Drug Design: Targeted Therapy Development

The compound’s inhibitory effects on specific enzymes make it a candidate for targeted therapy development. By understanding its mechanism of action, researchers can design drugs that specifically target pathological processes without affecting normal physiological functions .

Propriétés

IUPAC Name |

(2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEFWHXZINCEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)

![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)